REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9]1(O)[CH2:12][CH2:11][CH2:10]1.C([BH3-])#N.[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH:9]1[CH2:12][CH2:11][CH2:10]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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12.54 g
|
Type
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reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
35.72 ml (284.4 mmol) of boron trifluoride/diethyl ether complex are added dropwise at room temperature
|
Type
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TEMPERATURE
|
Details
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The batch is heated
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
the mixture is extracted with methyl t-butyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
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the organic phase is dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue is filtered through silica gel with 1-chlorobutane
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Br)C1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |